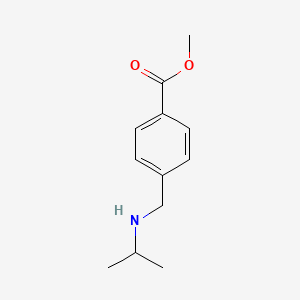

Methyl 4-((isopropylamino)methyl)benzoate

Description

Chemical Identity and Nomenclature

Methyl 4-((isopropylamino)methyl)benzoate is a synthetic organic compound with the CAS Registry Number 952708-84-8 . Its IUPAC name is methyl 4-[(propan-2-ylamino)methyl]benzoate, reflecting its ester and secondary amine functional groups. The molecular formula is C₁₂H₁₇NO₂ , with a molecular weight of 207.27 g/mol .

Structural Classification and Functional Groups

The compound belongs to the aromatic ester and alkylamine classes. Key structural features include:

Historical Context and Discovery

This compound emerged as a pharmaceutical intermediate in the late 20th century, particularly in synthesizing compounds with antimicrobial and anticancer properties.

Key Developments:

- Synthetic Routes : Early methods involved reductive amination of methyl 4-formylbenzoate with isopropylamine. Modern approaches utilize catalytic hydrogenation or solvent-free esterification to improve yields.

- Applications : Patents highlight its role in Buchwald–Hartwig couplings for creating complex amines in drug discovery.

Properties

IUPAC Name |

methyl 4-[(propan-2-ylamino)methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9(2)13-8-10-4-6-11(7-5-10)12(14)15-3/h4-7,9,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGCRDOLUZFFOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 4-(aminomethyl)benzoic Acid

One primary method involves esterifying 4-(aminomethyl)benzoic acid with methanol under acid catalysis, followed by careful pH and temperature control to isolate methyl 4-(aminomethyl)benzoate efficiently. Key process parameters include:

- Reaction temperature: maintained between −15 to +10 °C, preferably +5 to +10 °C.

- pH adjustment: initially set between 4 and 9 after esterification by adding a base (e.g., potassium hydroxide or sodium hydroxide), then adjusted to 9–12 before extraction.

- Extraction solvent: toluene or other aromatic hydrocarbons, with salt saturation (e.g., NaCl) to enhance phase separation.

- Yield: typically over 85%, with optimized processes achieving yields above 88%.

This method avoids isolating the hydrochloride intermediate, simplifying purification and improving overall efficiency.

Catalytic Hydrogenation Routes

Alternative routes to methyl 4-(aminomethyl)benzoate include catalytic hydrogenation of:

- Methyl 4-cyanobenzoate.

- The oxime derivative formed from methyl 4-formylbenzoate and hydroxylamine.

- The imine formed from methyl 4-formylbenzoate and ammonia.

Catalysts commonly used include palladium on carbon (Pd/C), nickel, platinum, or rhodium, with Pd/C being preferred for its activity and selectivity. Reaction conditions typically involve:

- Hydrogen pressure: moderate, often low due to the presence of alkali.

- Stirring speeds: high (1200–1700 rpm) to ensure efficient mixing and conversion.

- Base: NaOH preferred for its effectiveness in suppressing by-products and improving yield.

These hydrogenation methods yield methyl 4-(aminomethyl)benzoate with high purity and good conversion rates.

Introduction of the Isopropylamino Group

While direct literature on methyl 4-((isopropylamino)methyl)benzoate preparation is limited, the standard approach involves reductive amination of methyl 4-(aminomethyl)benzoate with isopropylamine or its derivatives. Typical conditions include:

- Reaction of methyl 4-(aminomethyl)benzoate with isopropylamine under mild acidic or neutral conditions.

- Use of reducing agents such as sodium cyanoborohydride or catalytic hydrogenation to reduce imine intermediates.

- Control of temperature and pH to avoid side reactions and over-alkylation.

This step is critical to ensure selective substitution on the amino group without affecting the ester functionality.

Summary Table of Key Preparation Steps and Conditions

| Step | Conditions / Reagents | Notes / Outcomes |

|---|---|---|

| Esterification of 4-(aminomethyl)benzoic acid | Methanol, HCl catalyst, temp −15 to +10 °C, pH 4–9 adjusted by NaOH/KOH | Yields >85%, avoids hydrochloride isolation |

| Catalytic hydrogenation of methyl 4-cyanobenzoate or oxime | Pd/C catalyst, H2 gas, NaOH base, stirring 1200–1700 rpm | High purity methyl 4-(aminomethyl)benzoate, low pressure H2 |

| Reductive amination with isopropylamine | Isopropylamine, reducing agent (NaBH3CN or H2/Pd), mild temp | Selective formation of this compound |

Research Findings and Optimization Notes

- Base Concentration: Optimal base concentration for esterification and hydrogenation stages is critical; typically 4–6% aqueous KOH or NaOH solutions are preferred for pH control and phase separation.

- Temperature Control: Maintaining low temperatures during esterification prevents side reactions and improves yield and purity.

- Catalyst Selection: Pd/C catalysts with 5–10% Pd content are preferred for hydrogenation steps due to their high activity and selectivity.

- Stirring Speed: High stirring speeds (≥1200 rpm) during hydrogenation significantly enhance conversion and reduce by-products such as dimers.

- By-product Management: Increasing NaOH reduces dimer formation but may increase other impurities; an optimal balance is necessary for maximum yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 4-((isopropylamino)methyl)benzoate can undergo oxidation reactions, where the isopropylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form primary amines using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid as catalysts.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry: Methyl 4-((isopropylamino)methyl)benzoate is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules. It may serve as a precursor for the development of pharmaceuticals and agrochemicals.

Medicine: this compound has potential applications in medicinal chemistry. It can be used in the design and synthesis of new drug candidates with improved pharmacological properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 4-((isopropylamino)methyl)benzoate involves its interaction with specific molecular targets and pathways. The isopropylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity and function. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with cellular targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their differences:

Physicochemical Properties

- Lipophilicity: The methyl ester in the target compound offers lower lipophilicity compared to ethyl esters (e.g., I-6230 in ). However, the isopropyl group enhances lipophilicity relative to primary amines like (S)-Methyl 4-(1-aminoethyl)benzoate . The hydroxyl group in ’s analog significantly increases hydrophilicity due to hydrogen bonding .

- Steric and Electronic Effects: Bulky substituents (e.g., piperazine-quinoline in C1) reduce rotational freedom and may hinder interactions with biological targets compared to the smaller isopropylaminomethyl group . Electron-withdrawing groups (e.g., halogens in C2–C4, ) decrease electron density on the aromatic ring, altering reactivity in electrophilic substitutions .

Solubility and Melting Points :

- Hydroxyl-containing analogs () likely exhibit higher aqueous solubility, whereas halogenated derivatives (e.g., C2–C4) may have elevated melting points due to stronger intermolecular forces .

Biological Activity

Methyl 4-((isopropylamino)methyl)benzoate is an organic compound with the molecular formula . This compound is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the para position is substituted with an isopropylamino group. Its unique structure allows it to participate in various biological activities, making it a compound of interest in medicinal chemistry and biological research.

- Molecular Formula :

- Molecular Weight : 207.27 g/mol

- CAS Number : 952708-84-8

- Appearance : Colorless liquid

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The isopropylamino group can engage in hydrogen bonding and electrostatic interactions, influencing the activity of various proteins and enzymes. The ester group can undergo hydrolysis, releasing an active benzoic acid derivative that can further interact with cellular targets, potentially affecting cell signaling pathways and metabolic processes.

Biological Applications

- Pharmaceutical Development : The compound serves as a building block for synthesizing biologically active molecules, including potential drug candidates aimed at various therapeutic targets.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, making them suitable for developing new antibiotics .

- Agrochemical Use : It may also be utilized in the synthesis of agrochemicals, contributing to agricultural productivity through pest control formulations.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

This compound can be compared with other benzoate derivatives to highlight its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| Methyl 4-(isopropylamino)benzoate | Lacks methyl group on amino nitrogen | Moderate antimicrobial activity |

| Methyl 3-amino-4-(isopropylamino)benzoate | Additional amino group on aromatic ring | Enhanced reactivity and potential for diverse applications |

| This compound | Contains both ester and isopropylamino groups | Unique interaction profile leading to varied biological activities |

Q & A

Basic: What are the recommended synthetic routes for Methyl 4-((isopropylamino)methyl)benzoate, and what critical parameters influence reaction yield?

Answer:

The synthesis typically involves nucleophilic substitution using methyl 4-(bromomethyl)benzoate as a starting material. Reacting this intermediate with isopropylamine in a polar aprotic solvent (e.g., DMF or DMSO) at 50–80°C in the presence of a base (e.g., K₂CO₃) facilitates the substitution. Reaction progress should be monitored via TLC, and purification is achieved via column chromatography. Key parameters affecting yield include:

- Stoichiometry: Excess isopropylamine (1.5–2.0 equivalents) ensures complete substitution.

- Reaction time: 12–24 hours under reflux minimizes by-products.

- Purity of starting materials: Impurities in methyl 4-(bromomethyl)benzoate can lead to side reactions like elimination or over-alkylation .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

A multi-technique approach is recommended:

- NMR spectroscopy: ¹H and ¹³C NMR to confirm the ester, isopropylamino, and methylene groups. 2D NMR (COSY, HSQC) resolves overlapping signals.

- Mass spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation pattern.

- Infrared spectroscopy (IR): Confirms C=O (ester) and N–H (amine) stretches.

- HPLC: Purity assessment (>95%) with UV detection at 254 nm.

- Elemental analysis: Verifies C, H, N composition .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Answer:

Contradictions often arise from dynamic effects (e.g., rotational barriers) or impurities. Strategies include:

- Variable-temperature NMR: Resolves broadening caused by hindered rotation of the isopropylamino group.

- Computational validation: Density functional theory (DFT) simulations predict NMR chemical shifts or IR bands for comparison.

- Comparative analysis: Cross-reference with structurally analogous compounds, such as methyl 4-[(methylamino)methyl]benzoate hydrochloride, to identify expected deviations .

Advanced: What experimental designs are optimal for studying the compound’s stability under varying conditions?

Answer:

Design stability studies to evaluate:

- pH dependence: Incubate in buffers (pH 1–13) at 37°C and monitor degradation via HPLC.

- Thermal stability: Heat samples to 40–80°C and track decomposition kinetics.

- Light sensitivity: Expose to UV/visible light and assess photodegradation products.

- Storage recommendations: Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation and hydrolysis .

Advanced: How can computational methods enhance the study of this compound’s interactions with biological targets?

Answer:

- Molecular docking: Predict binding modes with enzymes (e.g., proteases) using software like AutoDock Vina. Validate with in vitro assays (e.g., fluorescence-based inhibition studies).

- Molecular dynamics (MD): Simulate ligand-receptor interactions over time to assess stability.

- QSAR modeling: Correlate structural modifications (e.g., substituent bulkiness) with activity data to guide optimization .

Basic: What safety precautions are critical when handling intermediates like methyl 4-(bromomethyl)benzoate?

Answer:

- Personal protective equipment (PPE): Wear nitrile gloves, goggles, and a lab coat.

- Ventilation: Use a fume hood to avoid inhalation of brominated vapors.

- First aid: Immediate flushing with water for eye/skin contact (15+ minutes). Contaminated clothing must be removed and washed .

Advanced: How can crystallographic data (e.g., SHELX) resolve ambiguities in molecular conformation?

Answer:

- Single-crystal X-ray diffraction: Grow crystals via slow evaporation (e.g., in ethanol/water).

- SHELXL refinement: Resolve bond lengths/angles and confirm the spatial arrangement of the isopropylamino group.

- Twinned data handling: Use SHELXE for high-throughput phasing if crystals exhibit twinning .

Advanced: What strategies mitigate by-product formation during synthesis?

Answer:

- By-product identification: Use LC-MS to detect elimination products (e.g., methyl 4-vinylbenzoate) or dialkylated species.

- Optimized reaction conditions: Lower temperatures (50°C) reduce elimination.

- Protecting groups: Temporarily protect the amine if competing reactivity is observed .

Basic: How does the compound’s solubility profile influence experimental design?

Answer:

- Solubility testing: Assess in water, DMSO, ethanol, and dichloromethane.

- Biological assays: Use DMSO stock solutions (<1% v/v) to avoid cytotoxicity.

- Crystallization trials: Screen solvents like ethyl acetate/hexane mixtures .

Advanced: What mechanistic insights can be gained from kinetic studies of the substitution reaction?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.